molecular formula C9H10N2O2S B1616953 Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester CAS No. 57332-73-7

Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester

Cat. No.: B1616953
CAS No.: 57332-73-7
M. Wt: 210.26 g/mol
InChI Key: DSVFDEWSKWCGEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Nomenclature and Structural Representation

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound is ethyl 2-{imidazo[2,1-b]thiazol-6-yl}acetate. This nomenclature precisely describes the structural arrangement where an ethyl acetate group is attached to the 6-position of the imidazo[2,1-b]thiazole bicyclic system. The bracketed notation [2,1-b] indicates the specific fusion pattern between the imidazole and thiazole rings, where the imidazole ring is fused to the thiazole ring through positions 2 and 1 of the imidazole and position b of the thiazole.

The structural representation reveals a planar bicyclic heterocyclic system consisting of a five-membered imidazole ring fused to a five-membered thiazole ring. The imidazo[2,1-b]thiazole core maintains a rigid planar structure with minimal deviation of heteroatoms from the molecular plane, as confirmed by crystallographic studies showing deviations of only 0.001-0.070 Ångströms for nitrogen and sulfur atoms. The ethyl acetate substituent at position 6 extends from this planar core, providing additional molecular complexity and potential sites for chemical interactions.

Alternative systematic names for this compound include imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester and ethyl 2-(imidazo[2,1-b]thiazol-6-yl)acetate. These naming variations reflect different approaches to describing the same molecular structure while maintaining consistent reference to the key structural features: the imidazo[2,1-b]thiazole bicyclic core, the acetic acid linkage at position 6, and the ethyl ester functionality.

Chemical Abstracts Service Registry Number and Alternative Chemical Identifiers

The Chemical Abstracts Service registry number for this compound is 57332-73-7. This unique identifier serves as the definitive reference for this specific chemical compound in databases and regulatory systems worldwide. The Chemical Abstracts Service number provides unambiguous identification that distinguishes this compound from related structural analogs and isomers within the imidazothiazole family.

Additional chemical identifiers include the European Community number 861-440-4 and the United States Environmental Protection Agency DSSTox Substance Identifier DTXSID70357452. The compound is also catalogued in various chemical databases with specific internal identifiers such as PubChem Compound Identifier 853574 and Molecular Design Limited number MFCD00225160. These multiple identifier systems ensure comprehensive tracking and reference capabilities across different scientific and regulatory platforms.

The International Chemical Identifier key for this compound is DSVFDEWSKWCGEY-UHFFFAOYSA-N, which provides a unique hash-based identifier derived from the molecular structure. The corresponding International Chemical Identifier string is 1S/C9H10N2O2S/c1-2-13-8(12)5-7-6-11-3-4-14-9(11)10-7/h3-4,6H,2,5H2,1H3, encoding the complete structural information in a standardized format that can be used for computational analysis and database searches.

Molecular Formula and Weight Analysis

The molecular formula of this compound is C₉H₁₀N₂O₂S. This formula indicates the compound contains nine carbon atoms, ten hydrogen atoms, two nitrogen atoms, two oxygen atoms, and one sulfur atom. The molecular composition reflects the bicyclic heterocyclic core structure combined with the ethyl acetate functional group, providing a relatively compact yet functionally diverse molecular architecture.

The molecular weight of this compound is reported as 210.25300 grams per mole or 210.26 grams per mole, with slight variations in precision across different sources. The compound exhibits a calculated density of 1.37 grams per cubic centimeter, indicating a moderately dense organic compound typical of heterocyclic structures containing heteroatoms. These physical parameters are essential for determining appropriate handling procedures and formulation considerations in research applications.

Parameter Value Source
Molecular Formula C₉H₁₀N₂O₂S
Molecular Weight 210.25-210.26 g/mol
Density 1.37 g/cm³
Number of Heavy Atoms 14 Calculated
Nitrogen Content 13.33% Calculated
Sulfur Content 15.24% Calculated

The molecular formula analysis reveals significant heteroatom content, with nitrogen comprising approximately 13.33% and sulfur 15.24% of the molecular weight. This high heteroatom density contributes to the compound's potential for diverse chemical interactions and biological activity. The presence of both electron-donating and electron-withdrawing functional groups within the molecular structure creates opportunities for various chemical modifications and derivatizations.

Isomeric Forms and Tautomeric Considerations

The imidazo[2,1-b]thiazole core structure exhibits several potential isomeric arrangements based on the fusion pattern between the imidazole and thiazole rings. The [2,1-b] fusion pattern represents one specific regioisomer among several possible configurations, including [1,2-a], [1,5-a], and other fusion modes. Each fusion pattern results in distinct chemical and physical properties, making the precise identification of the [2,1-b] isomer crucial for accurate characterization.

Tautomeric considerations for this compound primarily involve potential shifts between different electronic arrangements within the bicyclic system. The imidazothiazole core can exist in multiple tautomeric forms, although crystallographic and spectroscopic evidence suggests that most derivatives maintain a stable aromatic configuration. Nuclear magnetic resonance studies of related compounds demonstrate that the bicyclic system predominantly exists in the fully aromatic tautomeric form rather than in alternative structures involving hydrogen migration or electron redistribution.

The ethyl acetate substituent at position 6 does not significantly participate in tautomeric equilibria, maintaining its ester functionality under normal conditions. However, the positioning of this substituent relative to the heterocyclic nitrogen and sulfur atoms can influence the overall electronic distribution within the molecule. Conformational analysis indicates that the acetate group can adopt different rotational conformations around the bond connecting it to the bicyclic core, potentially affecting intermolecular interactions and crystal packing arrangements.

Properties

IUPAC Name

ethyl 2-imidazo[2,1-b][1,3]thiazol-6-ylacetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2S/c1-2-13-8(12)5-7-6-11-3-4-14-9(11)10-7/h3-4,6H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSVFDEWSKWCGEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN2C=CSC2=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70357452
Record name Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57332-73-7
Record name Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70357452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-{imidazo[2,1-b][1,3]thiazol-6-yl}acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Approach

The synthesis of Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester typically involves:

  • Formation of the imidazo[2,1-b]thiazole core via cyclization reactions involving 2-aminothiazole derivatives and α-haloketones or α-haloesters.
  • Introduction of the acetic acid ethyl ester substituent either through direct alkylation or via esterification of the corresponding acid intermediate.
  • Purification steps including recrystallization or chromatographic techniques to isolate the pure ester.

Key Synthetic Routes and Reaction Conditions

Cyclization Using 2-Aminothiazole and α-Haloketones/Esters

One common method involves reacting ethyl 2-aminothiazole-5-carboxylate with α-haloketones or α-haloesters under reflux in polar aprotic solvents such as methyl ethyl ketone or 1,4-dioxane. For example:

  • Stirring ethyl 2-aminothiazole-5-carboxylate with 2-bromo-2-nitroacetophenone in methyl ethyl ketone under reflux for 18 hours yields the imidazo[2,1-b]thiazole ester intermediate with high yield (~79%).
  • Similarly, refluxing 2-aminothiazole with ethyl-2-chloroacetoacetate in 1,4-dioxane for 24 hours affords the imidazo[2,1-b]thiazole-3-carboxylate esters with yields up to 91%.

Esterification and Hydrolysis Steps

  • The carboxylic acid derivatives can be converted to the ethyl ester by treatment with ethanol and acid or base catalysis.
  • Hydrolysis of esters to acids and subsequent re-esterification can be performed to modify substituents on the imidazo[2,1-b]thiazole ring.

Free Radical Bromination and Subsequent Coupling

A specialized method involves:

  • Free radical bromination of ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate with N-bromosuccinimide (NBS) to yield ethyl 6-bromomethylimidazo[2,1-b]thiazole-5-carboxylate.
  • This brominated intermediate can then be coupled with chiral auxiliaries or amino acid derivatives to form functionalized ethyl esters.

Detailed Reaction Schemes and Conditions

Step Reactants & Reagents Conditions Outcome / Yield Reference
1 Ethyl 2-aminothiazole-5-carboxylate + 2-bromo-2-nitroacetophenone Reflux in methyl ethyl ketone, 18 h Imidazo[2,1-b]thiazole ethyl ester, 79% yield
2 2-Aminothiazole + ethyl-2-chloroacetoacetate Reflux in 1,4-dioxane, 24 h Imidazo[2,1-b]thiazole-3-carboxylate esters, 80-91% yield
3 Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate + NBS Free radical bromination, NBS, solvent Ethyl 6-bromomethyl derivative
4 Bromomethyl derivative + chiral auxiliary or amino acid ester Coupling reaction, acidic hydrolysis Functionalized imidazo[2,1-b]thiazole ethyl esters

Mechanistic Insights

  • The key step in the formation of the imidazo[2,1-b]thiazole ring involves nucleophilic attack of the amino group on the α-haloketone or α-haloester, followed by cyclization and elimination of halide.
  • Free radical bromination selectively functionalizes the methyl group at position 6 of the imidazo-thiazole ring, enabling further substitution.
  • Esterification and hydrolysis steps are standard organic transformations to modify the carboxylic acid functionality.

Purification and Characterization

  • The crude products are typically purified by recrystallization from ethanol or isopropyl alcohol or by silica gel column chromatography using mixtures of ethyl acetate and petroleum ether.
  • Characterization is performed using spectroscopic methods such as ^1H NMR, ^13C NMR, and mass spectrometry, confirming the structure and purity of the ester compounds.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Solvent Temperature Time Yield Notes
Cyclization with α-haloketones Ethyl 2-aminothiazole-5-carboxylate 2-bromo-2-nitroacetophenone Methyl ethyl ketone Reflux 18 h 79% High selectivity for imidazo[2,1-b]thiazole ester
Cyclization with α-chloroesters 2-Aminothiazole Ethyl-2-chloroacetoacetate 1,4-Dioxane Reflux 24 h 80-91% Efficient synthesis of carboxylate esters
Free radical bromination Ethyl 6-methylimidazo[2,1-b]thiazole-5-carboxylate NBS Solvent (e.g., CCl4) Room temp or reflux Variable Moderate to high Enables further functionalization
Coupling with chiral auxiliaries Bromomethyl derivative Schöllkopf's auxiliary or amino acid esters Various Room temp to reflux Several hours Moderate Synthesis of amino acid analogs

Research Findings and Observations

  • The cyclization methods provide robust and high-yielding routes to the imidazo[2,1-b]thiazole core with ethyl ester functionality.
  • Free radical bromination offers a versatile intermediate for further derivatization, enabling the synthesis of analogs with potential biological activity.
  • Reaction conditions such as solvent choice, temperature, and reaction time are critical for optimizing yields and purity.
  • The described methods have been validated in multiple studies with yields ranging from 57% to over 90%, demonstrating reproducibility and scalability.

Chemical Reactions Analysis

Substitution Reactions

The ester group and aromatic ring undergo nucleophilic substitution under controlled conditions:

  • Nucleophilic Acyl Substitution : Reaction with amines (e.g., piperazine derivatives) in the presence of coupling agents like EDCI/HOBt yields carboxamide derivatives. For example, coupling with 4-(tert-butyl)phenylsulfonyl piperazine produces antitumor-active conjugates .

  • Aromatic Substitution : Electrophilic substitution on the thiazole ring occurs at the 5-position, often facilitated by halogenation or nitration reagents.

Table 1: Substitution Reaction Conditions and Products

Reagents/ConditionsProductYieldSource
EDCI, HOBt, DMF, R-NH₂Carboxamide derivatives (e.g., antitumor agents)65–80%
SOCl₂, R-OH (esterification)Modified ester analogs70–85%
HNO₃/H₂SO₄ (nitration)5-Nitroimidazo[2,1-b]thiazole derivatives60%

Ester Hydrolysis

The ethyl ester undergoes hydrolysis to form carboxylic acid derivatives, critical for further functionalization:

  • Basic Hydrolysis : Treatment with LiOH·H₂O in THF/MeOH cleaves the ester to yield imidazo[2,1-b]thiazol-6-yl-acetic acid, a precursor for carboxamide synthesis .

  • Acidic Hydrolysis : Concentrated HCl in refluxing ethanol provides the carboxylic acid in lower yields (~50%).

Oxidation and Reduction

The sulfur atom in the thiazole ring and the ester group participate in redox reactions:

  • Oxidation : Using m-CPBA or H₂O₂ oxidizes the thiazole sulfur to sulfoxides or sulfones, altering electronic properties and bioactivity.

  • Reduction : NaBH₄ or LiAlH₄ reduces the ester to a primary alcohol, enabling further alkylation or etherification .

Table 2: Redox Reaction Outcomes

Reaction TypeReagentsProductApplicationSource
Oxidationm-CPBA, CH₂Cl₂Sulfoxide/sulfone derivativesEnhanced enzyme inhibition
ReductionLiAlH₄, dry THFImidazo-thiazole ethanol derivativeIntermediate for mesylation

Cyclization and Ring Expansion

The core structure participates in cycloaddition and ring-forming reactions:

  • Palladium-Catalyzed Coupling : Sonogashira coupling with aryl halides introduces alkynyl groups at the 6-position, forming extended π-systems .

  • Hantzsch-Type Cyclization : Reaction with β-ketoesters and aldehydes forms polycyclic derivatives, expanding pharmacological potential .

Functional Group Interconversion

The carboxylic acid (post-hydrolysis) undergoes further transformations:

  • Amide Formation : Reacts with sulfonamide piperazines via carbodiimide coupling to yield carboxamides with micromolar-range CA inhibitory activity .

  • Esterification : Re-esterification with alkyl halides or alcohols under acidic conditions generates modified esters.

Degradation Pathways

Stability studies reveal pH-dependent degradation:

  • Alkaline Conditions : Rapid ester hydrolysis dominates.

  • Acidic Conditions : Ring-opening reactions occur at elevated temperatures, forming thiazole-amine intermediates.

Critical Analysis of Reaction Mechanisms

  • Nucleophilic Acyl Substitution : Proceeds via a tetrahedral intermediate stabilized by EDCI/HOBt, with triethylamine neutralizing HCl byproducts .

  • Sonogashira Coupling : Involves oxidative addition of Pd(0) to aryl halides, transmetallation with copper acetylides, and reductive elimination to form C–C bonds .

Scientific Research Applications

Chemical Synthesis

Building Block for Heterocycles

  • Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its unique structural features allow chemists to modify it into various derivatives that can exhibit different biological activities.

Synthesis Methods

  • The compound is synthesized through reactions involving aminothiazole and bromoacetyl bromide, followed by cyclization with formamide. Modern industrial methods utilize continuous flow systems to enhance efficiency and yield.

Biological Applications

Enzyme Inhibition

  • Research indicates that this compound can act as an enzyme inhibitor, particularly affecting kinases involved in cellular processes. It has been investigated for its potential to modulate gene expression by interacting with transcription factors .

Antimicrobial Properties

  • A study evaluated the antibacterial, antitubercular, and antiviral activities of imidazo[2,1-b]thiazole derivatives. Results showed promising activity against various pathogens, suggesting potential therapeutic applications in treating infections .

Anticancer Activity

  • This compound has been studied for its anticancer properties. It demonstrates potent activity through multiple mechanisms, including the inhibition of carbonic anhydrase (CA) isoforms associated with tumor growth .

Case Study 1: Antibacterial Evaluation

A series of imidazo[2,1-b]thiazole derivatives were tested against bacterial strains. The study found that some derivatives exhibited significant antibacterial activity with selectivity indices indicating potential for further development as therapeutic agents .

CompoundBacterial StrainMIC (µg/mL)Selectivity Index
3aE. coli12>10
3bS. aureus8>12
3cM. tuberculosis6>15

Case Study 2: Anticancer Activity

In a study assessing the anticancer potential of imidazo[2,1-b]thiazole derivatives against human cancer cell lines, several compounds demonstrated IC50 values in the low micromolar range, indicating strong inhibitory effects on cancer cell proliferation .

CompoundCell LineIC50 (µM)
9aaA549 (Lung)5.7
9bbMCF-7 (Breast)4.3
9ccHeLa (Cervical)3.9

Industrial Applications

Material Science

  • The compound is also explored in the development of new materials with specific chemical properties due to its unique structure and reactivity. This includes applications in coatings and polymer chemistry where functionalized derivatives can enhance material performance .

Mechanism of Action

The mechanism of action of imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby blocking substrate access . This compound also modulates various signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Structural Features :

  • Core : Bicyclic imidazo[2,1-b]thiazole system.
  • Substituents : Ethyl ester at position 6 and acetic acid moiety, enhancing solubility and bioactivity.

The imidazo[2,1-b]thiazole scaffold exhibits diverse pharmacological profiles depending on substituents. Below is a comparative analysis of structurally related compounds:

Table 1: Structural and Functional Comparison
Compound Name Structural Features Synthesis Route Pharmacological Activity References
Imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester - Ethyl ester at position 6
- No additional substituents
Condensation of ethyl 2-aminothiazole-4-carboxylate with brominated ketones SIRT1 activation potential
2-Methyl-imidazo[2,1-b]thiazole-6-carboxylic acid ethyl ester - Methyl group at position 2
- Ethyl ester at position 6
Multi-step synthesis involving hydrazide intermediates Not explicitly reported
Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate - Ethoxy-oxoethyl group at position 3
- Ethyl ester at position 6
Alkylation of imidazo[2,1-b]thiazole precursors with acetylenic acid esters Enhanced lipophilicity
(5,6-Dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid - Saturated 5,6-dihydro core
- Acetic acid substituent
Cyclization with thioglycolic acid Analgesic activity (in derivatives)
6-(4-Bromophenyl)imidazo[2,1-b]thiazole-3-yl-acetohydrazide - 4-Bromophenyl group at position 6
- Acetohydrazide at position 3
Multi-step synthesis via hydrazide formation Antitubercular activity
Key Observations :

Substituent Effects on Bioactivity :

  • Electron-Withdrawing Groups : Nitro or bromo substituents (e.g., 6-(2-nitrophenyl) derivatives) enhance reactivity for SIRT1 activation .
  • Lipophilic Groups : Ethoxy-oxoethyl chains (as in ) improve membrane permeability but may reduce aqueous solubility .

Synthetic Flexibility :

  • The imidazo[2,1-b]thiazole core allows modular functionalization. For example, hydrazide derivatives () are intermediates for antitumor agents, while ester-to-acid conversion () enables further derivatization .

Pharmacological Diversity :

  • Analgesic Activity : Derivatives like (5,6-dihydro-imidazo[2,1-b]thiazol-3-yl)-acetic acid show promise in pain management .
  • Antimicrobial Activity : Benzo[d]imidazo[2,1-b]thiazole derivatives exhibit efficacy against M. tuberculosis .

Challenges and Opportunities :
  • Limited Direct Data: While imidazo[2,1-b]thiazole derivatives are well-studied, specific pharmacological data for the acetic acid ethyl ester variant remain sparse.
  • Structural Optimization : Introducing polar groups (e.g., sulfinyl or methoxy, as in ) could balance solubility and target binding .

Biological Activity

Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article discusses its mechanisms of action, biochemical properties, and therapeutic applications supported by various research findings.

The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and proteins.

  • Enzyme Inhibition : The compound has been shown to inhibit specific kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to altered cellular processes, including proliferation and apoptosis in cancer cells.
  • Gene Expression Modulation : It affects transcription factors that regulate gene expression, thereby influencing the cellular response to external stimuli.

This compound exhibits several notable biochemical properties:

  • Antitumor Activity : Research indicates that this compound demonstrates significant antitumor effects across various cancer cell lines, leading to growth inhibition and induction of cell death .
  • Antimicrobial Properties : Studies have revealed its antibacterial and antiviral activities, suggesting potential applications in treating infectious diseases .

Anticancer Activity

A pivotal study evaluated the anticancer properties of imidazo[2,1-b]thiazole derivatives. The findings highlighted the following:

  • In Vitro Studies : Compounds derived from imidazo[2,1-b]thiazole exhibited potent inhibitory effects against multiple cancer cell lines, including melanoma and breast cancer. For instance, specific derivatives showed IC50 values below 100 nM against the NCI-60 cell line panel .
CompoundCell LineIC50 (nM)
24dBRAF V600E57
27cA43175
38aMCF790

Antimicrobial Activity

The compound's antimicrobial efficacy was assessed against various pathogens:

  • Antibacterial and Antiviral Evaluations : Several derivatives demonstrated significant antibacterial and antiviral activities. For example, some compounds showed over 70% inhibition against bacterial strains in vitro .
CompoundTarget Pathogen% Inhibition
3aE. coli85
3bS. aureus78
3cFeline coronavirus80

Case Studies

  • Pan-RAF Inhibitors : A study focused on new derivatives of imidazo[2,1-b]thiazole as pan-RAF inhibitors demonstrated promising results in inhibiting mutated BRAF kinase associated with melanoma. The compound exhibited selective inhibition over wild-type BRAF, indicating its potential as a targeted therapy for specific cancer types .
  • Antiviral Applications : In another investigation, derivatives were tested against feline herpes virus and demonstrated significant antiviral activity with low cytotoxicity levels in cultured cells. This suggests the potential for developing these compounds into therapeutic agents for viral infections .

Q & A

Q. What are the optimal synthetic conditions for preparing imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester derivatives?

A one-pot, three-component reaction under solvent-free conditions using Eaton's reagent (phosphorus pentoxide/methanesulfonic acid) at 80°C achieves high yields (90–96%). Key steps include Michael addition of benzo[d]thiazol-2-amine to aldehydes followed by intramolecular cyclization. Catalytic screening (Table 1) confirmed Eaton's reagent outperforms alternatives like PTSA or FeCl₃, with solvent-free protocols minimizing environmental impact .

Q. Which analytical methods are used to characterize imidazo[2,1-b]thiazole derivatives?

Thin-layer chromatography (TLC) on silica gel with UV detection monitors reaction progress. Melting points are determined via electrothermal apparatus (capillary method). Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity. Purity is assessed through solvent recrystallization and elemental analysis .

Advanced Research Questions

Q. How do electronic effects of substituents influence reaction efficiency in imidazo[2,1-b]thiazole synthesis?

Electron-donating groups (e.g., -OCH₃) on benzaldehyde accelerate reaction rates and improve yields (90–96%) compared to electron-withdrawing groups (e.g., -NO₂), which require longer times (Table 2). This is attributed to enhanced nucleophilic attack during the Friedel-Crafts acylation step, facilitated by Eaton’s reagent activating carbonyl groups via hydrogen bonding .

Q. What mechanistic role does Eaton’s reagent play in imidazo[2,1-b]thiazole formation?

Eaton’s reagent acts as both a Brønsted acid and a nucleophilic catalyst. It activates the aldehyde’s carbonyl group and the ethynylbenzene’s triple bond, enabling Michael addition and subsequent cyclization. Methanesulfonic acid in the reagent stabilizes intermediates, while phosphorus pentoxide dehydrates the system, driving the reaction to completion (Scheme 2) .

Q. How are pharmacological activities (e.g., anticancer, anti-inflammatory) of imidazo[2,1-b]thiazoles evaluated?

In vitro assays include:

  • Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀ values.
  • Anti-inflammatory activity : COX-2 inhibition assays using ELISA kits.
  • Antimicrobial testing : Agar diffusion methods against Gram-positive/negative bacteria. Structure-activity relationships (SAR) are established by modifying substituents on the thiazole and acetic acid ethyl ester moieties .

Q. What strategies improve the bioactivity of imidazo[2,1-b]thiazole analogs?

  • Functional group diversification : Introduce halogens (-Cl, -F) or alkyl chains to enhance lipophilicity and membrane permeability.
  • Scaffold hybridization : Fuse with carbazole or pyrimidine rings to target multiple pathways (e.g., kinase inhibition).
  • Stereochemical control : Chiral centers at the acetic acid ester position can optimize binding to biological targets like 15-lipoxygenase .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester
Reactant of Route 2
Reactant of Route 2
Imidazo[2,1-b]thiazol-6-yl-acetic acid ethyl ester

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.